

# Unraveling the Identity of MK204: A Tale of Two Targets

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## Compound of Interest

Compound Name: MK204

Cat. No.: B15623749

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A comprehensive literature review for studies on "**MK204**" reveals a case of mistaken identity, with the identifier pointing to a compound distinct from the likely intended subject of inquiry. While the designation "**MK204**" is associated with an aldose reductase inhibitor for diabetes research, the broader context of drug development and the initial search results strongly suggest a probable interest in the clinical-stage MK2 pathway inhibitor, zunsemetinib (formerly ATI-450). This guide will first clarify the identity of the sparsely documented **MK204** and then provide an in-depth review of the significantly more researched MK2 inhibitor, zunsemetinib, to align with the user's core requirements for a technical guide for researchers and drug development professionals.

## The True Identity of MK204

The chemical identifier MK-204 (CAS Number: 1959605-73-2) refers to an aldose reductase (AR) inhibitor.<sup>[1]</sup> Aldose reductase is an enzyme implicated in the development of diabetic complications. The primary and currently sole-cited research publication associated with this compound is a 2016 study in ACS Chemical Biology titled, "IDD388 Polyhalogenated Derivatives as Probes for an Improved Structure-Based Selectivity of AKR1B10 Inhibitors."<sup>[1]</sup> This research focuses on the structure-based design of inhibitors for aldo-keto reductase family members, with **MK204** being one such derivative. Due to the limited publicly available data, an in-depth literature review on **MK204** is not feasible at this time.

Given the user's request for a detailed technical guide on a therapeutic agent, it is highly probable that "**MK204**" was a typographical error and the intended subject was a compound with a more extensive body of clinical research, such as an MK2 inhibitor.

# A Comprehensive Review of the MK2 Inhibitor Zunsemetinib (ATI-450)

Zunsemetinib (formerly known as ATI-450 and CDD-450) is an orally active and selective inhibitor of the p38 $\alpha$  mitogen-activated protein kinase-activated protein kinase 2 (MK2) pathway.[2] This pathway is a critical driver of inflammation, responsible for the expression of multiple pro-inflammatory cytokines such as tumor necrosis factor  $\alpha$  (TNF $\alpha$ ), interleukin-1 $\alpha$  (IL-1 $\alpha$ ), IL-1 $\beta$ , and IL-6. By selectively blocking the downstream signaling of MK2, zunsemetinib aims to provide a sustained anti-inflammatory effect, potentially overcoming the limitations observed with broader p38 MAPK inhibitors.[3][4]

## Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of zunsemetinib in rheumatoid arthritis (RA).

Table 1: Efficacy of Zunsemetinib in Moderate-to-Severe Rheumatoid Arthritis (Phase IIa)

Endpoint	Zunsemetinib (50 mg BID) + Methotrexate	Placebo + Methotrexate
Mean DAS28-CRP at Baseline	5.71	5.77
Mean Change in DAS28-CRP at Week 12	-2.0	Not reported
Median Reduction in hs-CRP	>40% throughout 12 weeks	Not sustained
ACR20 Response at Week 12	60%	Not reported
ACR50 Response at Week 12	33%	Not reported
ACR70 Response at Week 12	20%	Not reported

Table 2: Pharmacokinetics of Zunsemetinib (Phase 1)

Parameter	Value
Terminal Half-life	9-12 hours (Multiple Ascending Dose)
Food Effect	Not meaningfully affected by a high-fat meal
Drug-Drug Interaction	Little impact on methotrexate pharmacokinetics

## Experimental Protocols

### Phase IIa Clinical Trial in Rheumatoid Arthritis (ATI-450-RA-201)

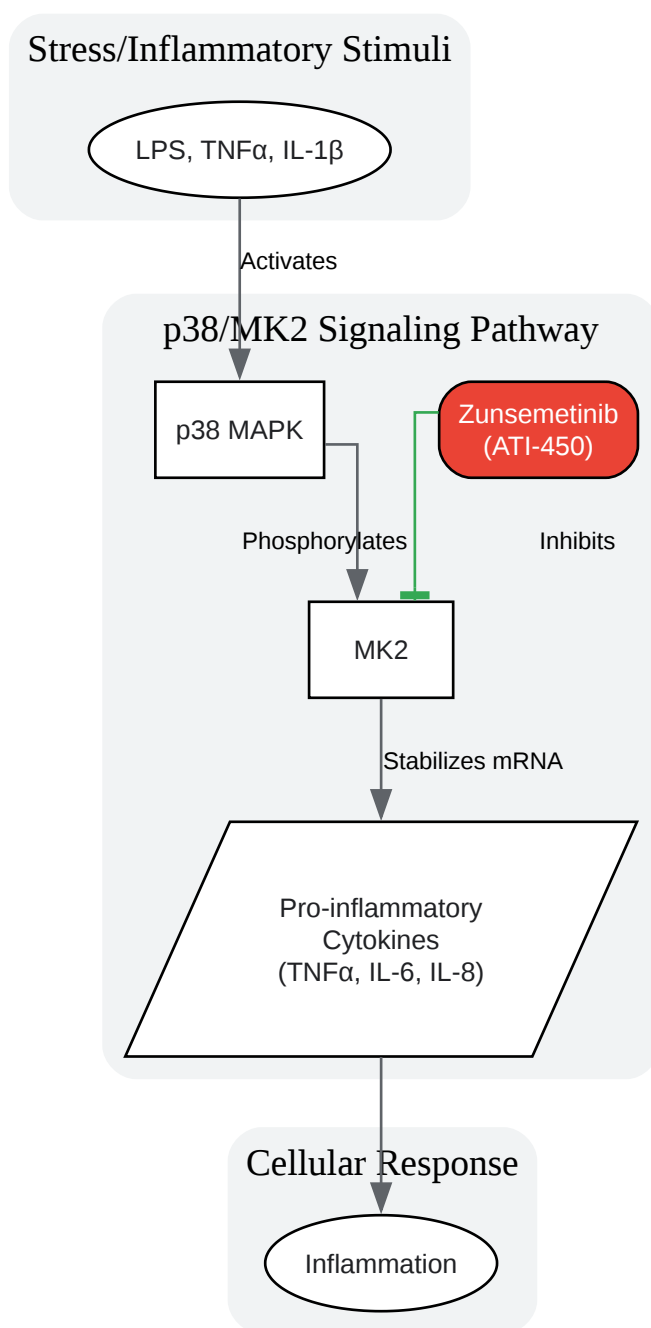
- Objective: To evaluate the safety, tolerability, pharmacodynamics, and preliminary efficacy of zunsemetinib in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate.
- Study Design: A 12-week, randomized, investigator/patient-blind, sponsor-unblind, placebo-controlled, parallel-assignment, multicenter study.[3]
- Participants: 19 patients with moderate-to-severe RA (mean DAS28-CRP at baseline of 5.71 in the treatment arm).[3]
- Intervention: Patients were randomized in a 3:1 ratio to receive either oral zunsemetinib (50 mg twice daily) or placebo, both in combination with a stable weekly dose of methotrexate.[3]
- Primary Endpoint: Safety and tolerability.
- Secondary and Exploratory Endpoints: Change from baseline in Disease Activity Score in 28 joints based on C-reactive protein (DAS28-CRP), American College of Rheumatology (ACR) 20/50/70 response rates, change from baseline in high-sensitivity C-reactive protein (hsCRP), and levels of endogenous cytokines (TNF $\alpha$ , IL-6, IL-8, and MIP-1 $\beta$ ) in the blood.[3]

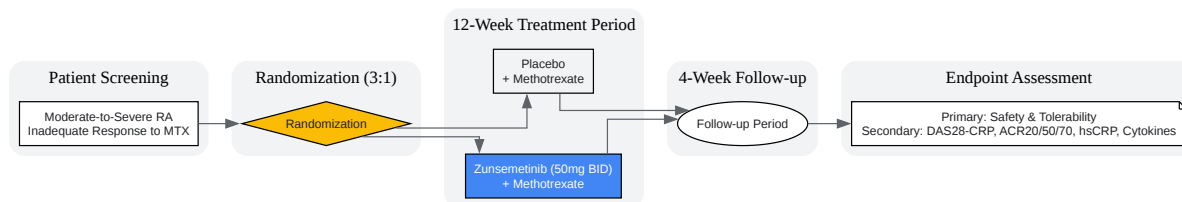
### Phase 1 Single and Multiple Ascending Dose Trial (ATI-450-PKPD-101)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered zunsemetinib in healthy subjects.
- Study Design: A first-in-human, randomized, observer-blind, placebo-controlled trial.

- Participants: 77 healthy subjects.
- Intervention:
  - Single Ascending Dose (SAD): Single doses of 10mg, 30mg, 50mg, and 100mg.
  - Multiple Ascending Dose (MAD): 10mg, 30mg, and 50mg administered twice daily for 7 days.
  - Methotrexate Drug-Drug Interaction: Single 7.5-mg oral doses of methotrexate given alone or after zunsemetinib 50mg twice daily.

## Signaling Pathway and Experimental Workflow Diagrams





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